2-chloro-N-(2-phenylbutyl)propanamide
Description
2-Chloro-N-(2-phenylbutyl)propanamide is a chloro-substituted propanamide derivative characterized by a 2-phenylbutyl substituent on the nitrogen atom. These compounds often serve as precursors for active pharmaceutical ingredients (APIs) or agrochemicals due to their reactivity in nucleophilic substitution and coupling reactions . The chlorine atom at the α-position enhances electrophilicity, facilitating further functionalization .
Properties
IUPAC Name |
2-chloro-N-(2-phenylbutyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-11(9-15-13(16)10(2)14)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKHIBCQBDBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(C)Cl)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2-phenylbutyl)propanamide can be achieved through several routes. One common method involves the reaction of 2-phenylbutylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
2-chloro-N-(2-phenylbutyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-phenylbutyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenylbutyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-chloro-N-(2-phenylbutyl)propanamide, their applications, and physicochemical properties based on available evidence:
Key Findings:
Substituent Effects on Reactivity and Solubility: Aromatic substituents: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Methyl groups (e.g., CNMP in ) improve solubility in non-polar solvents like toluene, critical for continuous crystallization . Heterocyclic substituents: Thiazolyl derivatives (e.g., ) exhibit enhanced metabolic stability, making them valuable in drug design.
Synthetic Methodologies: Continuous processes (e.g., MSMPR crystallizers for CNMP) improve yield and purity compared to batch methods . Chloro-propanamides are typically synthesized via nucleophilic substitution of 2-chloropropanoyl chloride with amines .
Analytical Challenges :
Biological Activity
2-chloro-N-(2-phenylbutyl)propanamide is a biochemical compound with significant potential in various fields, including medicinal chemistry and biological research. Its molecular formula is C13H18ClNO, and it has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
- Molecular Weight : 239.74 g/mol
- CAS Number : 852933-93-8
- Structure : The compound features a chloro group attached to a propanamide backbone with a phenylbutyl substituent, which influences its biological interactions.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making it a compound of interest for therapeutic applications.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance:
- Target Enzymes : Specific enzymes in the metabolic pathways related to inflammation and cancer.
- Effect on Pathways : By inhibiting these enzymes, the compound may reduce the progression of diseases associated with these pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes.
- Anti-inflammatory Effects : The compound's enzyme inhibition may extend to anti-inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Potential Anticancer Properties : Due to its ability to inhibit enzymes involved in cancer cell proliferation, there is ongoing research into its role as a potential anticancer agent.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enzyme inhibition leading to reduced inflammatory markers in vitro. |
| Study 2 | Showed antimicrobial activity against specific bacterial strains with minimal cytotoxicity. |
| Study 3 | Investigated anticancer properties, revealing potential pathways for further exploration in cancer therapy. |
Case Studies
-
Case Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on cyclooxygenase enzymes (COX). Results indicated a significant reduction in COX activity, correlating with decreased prostaglandin synthesis.
-
Antimicrobial Efficacy :
- Research conducted at a university laboratory assessed the compound's effectiveness against Staphylococcus aureus. The results showed a notable decrease in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.
-
Anticancer Research :
- A collaborative study focused on the compound's impact on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and induced apoptosis in affected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
